molecular formula C9H15N3O2 B13483247 Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate

Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate

Cat. No.: B13483247
M. Wt: 197.23 g/mol
InChI Key: FVBBOGCKVLFMMR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-2-methyl-4-pyrazol-1-ylbutanoate

InChI

InChI=1S/C9H15N3O2/c1-9(10,8(13)14-2)4-7-12-6-3-5-11-12/h3,5-6H,4,7,10H2,1-2H3

InChI Key

FVBBOGCKVLFMMR-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=CC=N1)(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . This reaction can be catalyzed by acids or bases and often requires heating to facilitate the formation of the heterocyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their conversion into the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyrazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Methyl 2-amino-2-methyl-4-(1h-pyrazol-1-yl)butanoate is a compound with a pyrazole ring, an amino group, and a methyl ester functionality. It is a subject of interest in medicinal chemistry because pyrazoles are known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

Potential Applications

  • Medicinal Chemistry Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate may be used due to its biological activity.
  • Synthesis Synthesis of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate typically involves several key steps.
  • Binding Affinity Interaction studies involving Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate focus on its binding affinity and activity modulation on specific enzymes or receptors. These studies help elucidate its mechanism of action and inform further development as a therapeutic agent.
  • Antibiotic Adjuvant Investigations into its role as an antibiotic adjuvant have shown promising results in overcoming resistance mechanisms in bacteria.

Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate shares structural similarities with several other compounds featuring pyrazole rings:

Compound NameStructural FeaturesUnique Properties
Methyl 2-amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanoateChlorine substitution on pyrazoleEnhanced antibacterial activity
3-Amino-5-methylpyrazoleSimple amino group without esterKnown for neuroprotective effects
Pyrazolecarboxamide derivativesCarboxamide group at position 4Potential anti-cancer properties

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simple heterocyclic compound with a similar structure.

    Imidazole: Another five-membered ring compound with two nitrogen atoms.

    Thiazole: A heterocyclic compound containing sulfur and nitrogen atoms.

Uniqueness

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Methyl 2-amino-2-methyl-4-(1H-pyrazol-1-yl)butanoate, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 1247071-81-3

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies have highlighted their activity against Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising resistance .
  • Cytotoxic Effects : Some pyrazole derivatives have demonstrated cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making them candidates for anticancer drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit key enzymes involved in metabolic pathways, disrupting cellular functions in pathogens or cancer cells.
  • Modulation of Signaling Pathways : These compounds can interact with various signaling pathways, influencing processes such as cell proliferation and apoptosis.
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives may possess antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases .

Antimicrobial Activity

A study conducted on a series of pyrazole derivatives, including this compound, evaluated their antibacterial efficacy using the agar disc-diffusion method. The results indicated significant inhibition against strains like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM .

Cytotoxicity Against Cancer Cells

Research published in MDPI examined the cytotoxic effects of various pyrazole derivatives on HeLa (cervical cancer) and L929 (normal fibroblast) cells. Compounds were tested for their ability to induce apoptosis. The study found that certain derivatives led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliSignificant inhibition
CytotoxicityHeLa cellsInduction of apoptosis
CytotoxicityL929 cellsIncreased ROS levels

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